2-(Cyclopropylmethoxy)phenol

Descripción general

Descripción

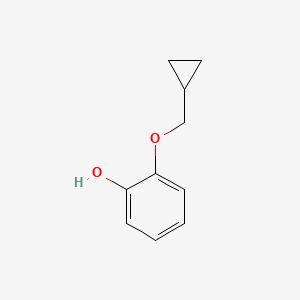

2-(Cyclopropylmethoxy)phenol is an organic compound characterized by a phenolic hydroxyl group and a cyclopropylmethoxy substituent attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)phenol typically involves the etherification of phenol with cyclopropylmethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Phenol+Cyclopropylmethyl bromide→this compound

The reaction is usually conducted in an organic solvent like acetone or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes steps such as phenol protection, Grignard reaction, etherification, and deprotection . The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclopropylmethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: Reduction of quinones back to phenols.

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the electrophile used.

Aplicaciones Científicas De Investigación

2-(Cyclopropylmethoxy)phenol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Mecanismo De Acción

The mechanism of action of 2-(Cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways. In medicinal applications, it may act on beta-adrenergic receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Phenol: Lacks the cyclopropylmethoxy group, making it less sterically hindered.

4-(2-Cyclopropylmethoxy)ethylphenol: Contains an additional ethyl group, altering its reactivity and applications.

2,4-Dichlorophenol: Substituted with chlorine atoms, leading to different chemical properties and uses.

Uniqueness

2-(Cyclopropylmethoxy)phenol is unique due to its cyclopropylmethoxy substituent, which imparts distinct steric and electronic effects

Actividad Biológica

2-(Cyclopropylmethoxy)phenol is a phenolic compound that has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article delves into the compound's biological activity, discussing its mechanisms of action, biochemical pathways, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group attached to a methoxyphenol structure. This unique configuration may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Target Sites : Phenolic compounds like this compound target multiple sites in bacteria, enhancing their antimicrobial efficacy. They may interact with cell membranes, enzymes, and other cellular components, leading to increased sensitivity in microbial cells.

- Biochemical Pathways : These compounds are involved in the shikimate pathway, crucial for the biosynthesis of phenolic acids. This pathway is significant for the production of various secondary metabolites that exhibit biological activity.

- Cellular Effects : Phenolic compounds influence cell signaling pathways, gene expression, and metabolic processes. They can modulate the activity of enzymes and proteins, affecting cellular functions at a molecular level.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

- Antioxidant Properties : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments. This property may contribute to its protective effects against cellular damage.

- Pharmacological Potential : There is ongoing research into the use of this compound as a precursor for pharmaceutical compounds, particularly in developing beta-blockers for cardiovascular treatments .

Case Studies

Several studies have explored the pharmacological implications of phenolic compounds similar to this compound:

- Cardiovascular Research : In studies comparing phenolic ethers with established beta-blockers like metoprolol, compounds similar to this compound showed promising results in terms of selective adrenergic blocking properties, indicating potential for cardiovascular applications .

- Toxicity Studies : Research on related phenolic compounds assessed their acute toxicity through LD50 calculations in animal models. Such studies are crucial for evaluating safety profiles before clinical applications .

Pharmacokinetics

The bioavailability of this compound is influenced by metabolic reactions occurring in the gastrointestinal tract. Understanding these pharmacokinetic properties is essential for determining effective dosages and therapeutic applications.

Research Applications

The compound's unique properties make it suitable for various applications:

- Chemical Synthesis : It serves as a building block in organic synthesis, enabling the creation of more complex molecules with specific biological activities.

- Biological Research : Investigated for its role in enzyme inhibition and protein interactions, it holds potential for advancing biochemical research .

- Industrial Uses : The compound is also explored for its utility in producing polymers and specialty chemicals due to its thermal stability and reactivity.

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZSEXUMNNEHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.